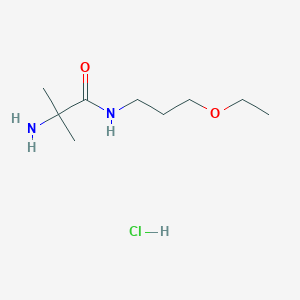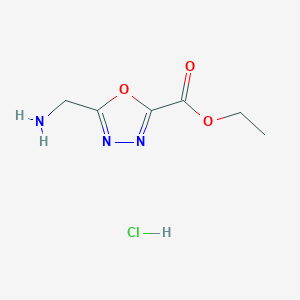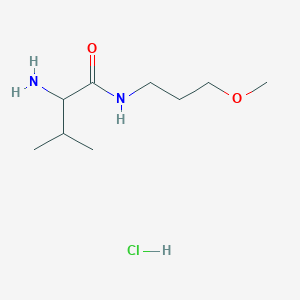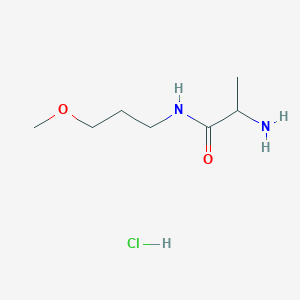
2-Fluoro-4-(2-methylphenyl)phenol
Descripción general
Descripción
2-Fluoro-4-(2-methylphenyl)phenol is a chemical compound with the molecular formula C13H11FO . It has a molecular weight of 202.23 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(2-methylphenyl)phenol can be represented by the SMILES stringCC1=CC=CC=C1C2=CC(=C(C=C2)O)F . The InChI code for the compound is 1S/C13H11FO/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(14)8-10/h2-8,15H,1H3 . Physical And Chemical Properties Analysis
2-Fluoro-4-(2-methylphenyl)phenol is a solid . Phenols, in general, have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Aplicaciones Científicas De Investigación
Medicine: Antiproliferative Agent
2-Fluoro-4-(2-methylphenyl)phenol: has been studied for its antiproliferative activity against various cancer cell lines . It has shown potential in inducing cell death and could be a valuable compound in the development of new anticancer drugs.
Organic Synthesis: Building Block
This compound serves as a building block in organic synthesis, contributing to the creation of complex molecules. Its fluorinated aromatic structure makes it a useful intermediate in synthesizing various organic compounds .
Pharmaceutical Research: COX-2 Inhibition
In pharmaceutical research, derivatives of this phenol have been synthesized and assessed for their COX-2 inhibitory action, which is crucial in developing anti-inflammatory drugs .
Agrochemicals: Intermediate
The compound is used as an intermediate in the synthesis of agrochemicals. Its role in developing new pesticides and herbicides is significant due to its structural properties .
Dyestuff Production: Colorant Synthesis
In the field of dyestuff production, 2-Fluoro-4-(2-methylphenyl)phenol is utilized as an intermediate in synthesizing colorants. Its chemical stability under various conditions makes it a valuable component in dye manufacturing .
Materials Science: Resin and Polymer Synthesis
The compound finds applications in materials science, particularly in synthesizing resins and polymers. Its phenolic structure is advantageous in creating high-performance materials with desirable thermal and mechanical properties .
Chemical Biology: Biological Studies
In chemical biology, this phenol is used to study biological systems and processes. Its interactions with biological molecules can provide insights into the mechanisms of disease and the discovery of therapeutic targets .
Industrial Applications: Chemical Manufacturing
Lastly, 2-Fluoro-4-(2-methylphenyl)phenol is involved in various industrial applications, especially in chemical manufacturing, where it is used to produce a wide range of chemical products due to its versatility as a fluorinated aromatic compound .
Safety and Hazards
Mecanismo De Acción
Phenolic compounds are known to interact with a variety of targets in the body, often acting as antioxidants. They can neutralize harmful free radicals and reduce oxidative stress, which is associated with aging and many chronic diseases .
The mode of action of phenolic compounds can vary widely depending on their specific structure and the target with which they interact. Some phenolic compounds are known to modulate the activity of enzymes, influence cell signaling pathways, or interact with cell membranes .
The pharmacokinetics of phenolic compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors such as the compound’s solubility, the presence of other compounds in the diet, and individual differences in metabolism can all influence the bioavailability of phenolic compounds .
The action of phenolic compounds can be influenced by various environmental factors. For example, the presence of other compounds in the diet can influence the absorption and metabolism of phenolic compounds. Additionally, factors such as pH and temperature can influence the stability and efficacy of these compounds .
Propiedades
IUPAC Name |
2-fluoro-4-(2-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(14)8-10/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQXMSBGLWNNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684083 | |
| Record name | 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(2-methylphenyl)phenol | |
CAS RN |
1261890-19-0 | |
| Record name | 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate](/img/structure/B1440843.png)


![2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B1440851.png)




methanone hydrochloride](/img/structure/B1440858.png)



